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Compound of Interest |

Compound Name: 4-Chloropicolinaldehyde
CAS No.: 63071-13-6
Cat. No.: B130258

Technical Guide: 4-Chloropicolinaldehyde in Medicinal Chemistry

Introduction

4-Chloropicolinaldehyde (4-chloropyridine-2-carboxaldehyde) is a critical heterocyclic
building block in modern drug discovery. Its structural uniqueness lies in its dual-electrophilic
nature: it possesses a reactive aldehyde handle at the C2 position and an electrophilic carbon
at the C4 position activated by the pyridine nitrogen. This bifunctionality allows for orthogonal
functionalization—enabling medicinal chemists to sequentially elaborate the scaffold into
complex pharmacophores such as kinase inhibitors, plasma kallikrein inhibitors, and
naphthyridine derivatives.

This guide provides a comprehensive technical analysis of 4-chloropicolinaldehyde, focusing
on its synthesis, reactivity, and application in high-value pharmaceutical intermediates.

Chemical Identity & Physical Properties
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Property Data

IUPAC Name 4-Chloropyridine-2-carbaldehyde

CAS Number 63071-13-6

Molecular Formula CeH4CINO

Molecular Weight 141.55 g/mol

SMILES C1=CN=C(C=C1Cl)C=0[1]

Appearance LovT/-meIting solid or yellow oil (dependent on
purity)

Melting Point 32-34°C

Boiling Point ~206 °C (at 760 mmHg)

Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol

Storage -20°C, Inert Atmosphere (Ar/N2). Air/Light

Sensitive.

Synthesis & Manufacturing Routes

The synthesis of 4-chloropicolinaldehyde is non-trivial due to the instability of the aldehyde

moiety in the presence of the electron-deficient pyridine ring. Two primary routes are employed

in research and scale-up settings.

Route A: Selective Reduction (Preferred)

The most reliable laboratory method involves the cryogenic reduction of methyl 4-

chloropyridine-2-carboxylate using Diisobutylaluminum hydride (DIBAL-H). This method

prevents over-reduction to the alcohol.

Route B: Oxidation of 2-Methyl Precursors

An alternative industrial route involves the oxidation of 4-chloro-2-methylpyridine. While cost-
effective, this route often requires harsh oxidants (e.g., SeO: or catalytic TEMPO/Bleach) which
can lead to over-oxidation to the carboxylic acid.
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Figure 1: Primary synthetic pathways for 4-Chloropicolinaldehyde. The DIBAL-H reduction
(top) is preferred for high-purity applications.

Reactivity Profile: The "Dual Electrophile"

The strategic value of 4-chloropicolinaldehyde lies in its ability to undergo Orthogonal
Functionalization.

o C2-Aldehyde Reactivity (Soft Electrophile):
o Susceptible to nucleophilic addition (Grignard reagents, amines).
o Standard handle for reductive amination or Knoevenagel condensation.

o Critical Note: The electron-withdrawing chlorine at C4 increases the electrophilicity of the
aldehyde compared to unsubstituted picolinaldehyde.

e C4-Chloride Reactivity (Hard Electrophile):
o Activated for Nucleophilic Aromatic Substitution (SNAr).[2]
o The pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex.

o Displacement occurs with amines, thiols, and alkoxides.
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Figure 2: Divergent reactivity profile. Red paths indicate C2-aldehyde chemistry; Blue paths

indicate C4-chloride chemistry.

Experimental Protocols
Protocol A: Synthesis via DIBAL-H Reduction

Source: Adapted from standard reduction protocols for pyridine esters [1].

Reagents:

Methanol (Quench)[3]

Procedure:

Anhydrous THF (100 mL)

DIBAL-H (1.0 M in THF, 29.1 mmol, 2.0 equiv)

Rochelle's Salt (Potassium Sodium Tartrate)

Methyl 4-chloropyridine-2-carboxylate (2.5 g, 14.6 mmol)

e Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve the ester in

anhydrous THF.

e Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

o Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump. Control exotherm.
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» Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of
ester.

e Quench: Carefully add MeOH (5 mL) at -78°C.

o Workup: Add saturated aqueous Rochelle's salt (180 mL). Warm to Room Temperature (RT)
and stir vigorously for 1 hour until the emulsion clears (critical step for aluminum removal).

o Extraction: Extract with EtOAc (3 x 60 mL). Wash combined organics with brine, dry over
Na=S0a4, and concentrate.[4][5]

 Purification: Flash chromatography (SiOz, 10-20% EtOAc in Hexanes).

Protocol B: Reductive Amination (Drug Intermediate
Synthesis)

Context: Synthesis of Plasma Kallikrein Inhibitors [2].

Reagents:

4-Chloropicolinaldehyde (1.0 equiv)

(S)-2-methylpropane-2-sulfinamide (1.0 equiv)[1]

Cesium Carbonate (1.5 equiv)

Dichloromethane (DCM)

Procedure:

Suspend sulfinamide and Cs2COs in DCM.

Add 4-chloropicolinaldehyde solution dropwise at RT.

Stir for 2 hours (Imine formation).

Filter through Celite to remove inorganic salts.
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» Concentrate and proceed immediately to reduction (e.g., with NaBHa4) or nucleophilic
addition to the imine.

Applications in Drug Development

4-Chloropicolinaldehyde is a scaffold of choice for developing inhibitors where the pyridine
ring mimics the adenine ring of ATP in kinase pockets, or serves as a bioisostere for phenyl
rings to improve solubility.

o Plasma Kallikrein Inhibitors: Used to synthesize oral inhibitors for hereditary angioedema.
The aldehyde is converted to a chiral amine, while the chlorine is displaced by functionalized
phenols or anilines [2].

e Factor Xla Inhibitors: Utilized in macrocyclic inhibitors where the pyridine nitrogen provides
critical hydrogen bond acceptor motifs [3].

» Naphthyridine Synthesis: Reacts with 2-aminopyridines via Friedlander condensation to form
1,8-naphthyridines, a class of compounds with potent antibacterial and antitumor properties.

Handling & Safety (MSDS Summary)

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation
(H335). Harmful if swallowed (H302).

Stability: Thermolabile. Aldehyde can oxidize to the acid or polymerize upon prolonged
exposure to air.

Storage: Store at -20°C. Pack under Argon/Nitrogen.

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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